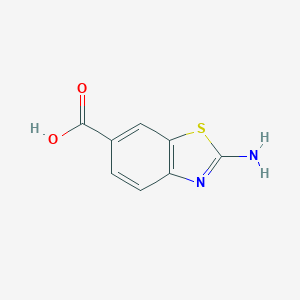
2,3-Dibromo-5,6-dimetilpiridina
Descripción general
Descripción
2,3-Dibromo-5,6-dimethylpyridine is a derivative of pyridine and can be used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 2,3-Dibromo-5,6-dimethylpyridine involves a multi-step reaction . The first step involves the use of sodium nitrite and sulfuric acid in water at temperatures between 0 and 25°C . The second step involves the use of phosphorus (V) oxybromide in toluene, N,N-dimethyl-formamide, and 5,5-dimethyl-1,3-cyclohexadiene at 90°C in an inert atmosphere .Molecular Structure Analysis
The molecular formula of 2,3-Dibromo-5,6-dimethylpyridine is C7H7Br2N . The InChI code is 1S/C7H7Br2N/c1-4-3-6(8)7(9)10-5(4)2/h3H,1-2H3 .Physical And Chemical Properties Analysis
2,3-Dibromo-5,6-dimethylpyridine has a molecular weight of 264.95 . It is a solid at room temperature . The compound has a density of 1.8±0.0 g/cm3 .Aplicaciones Científicas De Investigación
Intermediario farmacéutico
2,3-Dibromo-5,6-dimetilpiridina puede utilizarse como intermediario en la industria farmacéutica . Esto significa que puede utilizarse en la síntesis de varios fármacos.
Síntesis química
Este compuesto podría utilizarse en varios procesos de síntesis química. Su estructura y propiedades únicas podrían hacer que fuera útil en la creación de nuevos compuestos .
Interacciones supramoleculares
Existe un estudio que analiza las interacciones supramoleculares no covalentes en la estructura cristalina de sales de 2-aminopiridinio . Si bien este estudio no involucra directamente a la this compound, sí sugiere posibles vías de investigación que involucran compuestos similares.
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501, which provide guidance on how to handle the compound safely .
Propiedades
IUPAC Name |
2,3-dibromo-5,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-3-6(8)7(9)10-5(4)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJNLDKZLUATAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554059 | |
| Record name | 2,3-Dibromo-5,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117846-56-7 | |
| Record name | 2,3-Dibromo-5,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Acetic acid, [[(3-bromophenyl)methyl]thio]-](/img/structure/B177555.png)







![5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B177578.png)


